molecular formula C20H16ClN3O2 B4971932 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one

4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one

Cat. No.: B4971932
M. Wt: 365.8 g/mol
InChI Key: KUWXBTHNZMJIFV-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Mechanism of Action

The mechanism of action of Nutlin-3 involves the inhibition of the interaction between p53 and Mdm2 . This results in an increase in p53 levels, induction of apoptosis, and reduction of cell viability in cells that express wild-type p53 .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to immediately make the victim drink water and consult a physician .

Future Directions

The rapid rise of infectious diseases has become one of the biggest potential threats to human health, particularly because of the emergence of resistance to current antimicrobial drugs . Therefore, there is a growing interest in the modification and functionalization of quinoline compounds, aiming to find new applications from these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions The final step involves the coupling of the quinoline derivative with piperazin-2-one under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the piperazin-2-one moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWXBTHNZMJIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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